(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Catalog No.
S671755
CAS No.
15159-65-6
M.F
C4H9Br2NO2
M. Wt
262.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

CAS Number

15159-65-6

Product Name

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrobromide

Molecular Formula

C4H9Br2NO2

Molecular Weight

262.93 g/mol

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1

InChI Key

JDLMXICGDYZOJH-DFWYDOINSA-N

SMILES

C(CBr)C(C(=O)O)N.Br

Canonical SMILES

C(CBr)C(C(=O)O)[NH3+].[Br-]

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)[NH3+].[Br-]

The exact mass of the compound (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (CAS 15159-65-6) is a highly reactive, chiral halogenated amino acid derivative widely utilized as a building block in the synthesis of unnatural amino acids, metalloaminoacids, and pharmaceutical active ingredients. Featuring a primary amine, a carboxylic acid, and a terminal bromide leaving group, it serves as a critical electrophilic precursor. The hydrobromide salt form is specifically engineered to protonate the alpha-amine, preventing premature degradation and ensuring a stable, crystalline solid suitable for industrial scale-up. Its strict (S)-stereochemistry makes it an indispensable starting material for synthesizing enantiopure compounds such as L-selenomethionine, telluromethionine, and S-2-aminobutyramide (a key intermediate for the antiepileptic drug Levetiracetam).

Substituting this specific compound with closely related analogs introduces severe process inefficiencies and product failures. Using the free base of 2-amino-4-bromobutyric acid results in rapid, spontaneous intramolecular cyclization to azetidine-2-carboxylic acid, destroying the linear carbon backbone required for downstream reactions. Attempting to use the hydroxyl analog (L-homoserine) necessitates additional activation steps (e.g., tosylation), which decreases overall yield and increases solvent waste. Furthermore, substituting with the racemic mixture completely abolishes the stereocontrol necessary for producing biologically active (S)-configured APIs, forcing manufacturers to implement costly and low-yielding downstream chiral resolution steps. Therefore, the (S)-enantiomer in its hydrobromide salt form is strictly required for efficient, stereoretentive nucleophilic substitutions [1].

Intramolecular Stability and Shelf Life: HBr Salt vs. Free Base

The stability of the 2-amino-4-bromobutyryl scaffold is highly dependent on the protonation state of the alpha-amine. The free base form is inherently unstable, as the nucleophilic primary amine rapidly attacks the C4 position, displacing the bromide to form the cyclic azetidine-2-carboxylic acid. By utilizing the hydrobromide salt, the amine is fully protonated, rendering it non-nucleophilic. This stabilization yields a robust crystalline solid that resists spontaneous cyclization during storage and handling, ensuring the integrity of the linear alkyl bromide for subsequent intermolecular reactions [1].

Evidence DimensionSpontaneous cyclization rate
Target Compound Data(S)-2-amino-4-bromobutyric acid HBr (Stable crystalline solid, no spontaneous cyclization)
Comparator Or BaselineFree base (S)-2-amino-4-bromobutyric acid (Rapid spontaneous cyclization to azetidine-2-carboxylic acid)
Quantified DifferenceComplete suppression of intramolecular degradation
ConditionsAmbient storage and standard laboratory handling

Procurement must specify the HBr salt to guarantee a stable, usable reagent and avoid receiving a degraded, cyclized product.

Synthetic Step Reduction: Bromide vs. Hydroxyl (L-Homoserine)

In the synthesis of metalloaminoacids such as L-selenomethionine, the choice of leaving group at the C4 position dictates the synthetic route's efficiency. L-homoserine possesses a hydroxyl group that requires a two-step activation process (e.g., conversion to a mesylate or tosylate) before it can undergo nucleophilic displacement. In contrast, the terminal bromide in (S)-2-amino-4-bromobutyric acid hydrobromide is an excellent leaving group that permits direct, one-step nucleophilic substitution with reagents like methylselenide or thiols, significantly reducing process time and improving overall yield.

Evidence DimensionSynthetic steps for nucleophilic displacement
Target Compound Data(S)-2-amino-4-bromobutyric acid HBr (1-step direct substitution)
Comparator Or BaselineL-homoserine (2-step activation and displacement)
Quantified DifferenceElimination of the activation step, reducing reagent use and process time
ConditionsSynthesis of L-selenomethionine or related metalloaminoacids

Elimating activation steps reduces manufacturing costs, solvent consumption, and cycle times in the scale-up of unnatural amino acids.

Stereochemical Fidelity in API Synthesis: (S)-Enantiomer vs. Racemate

The production of chiral pharmaceuticals, such as the antiepileptic drug Levetiracetam, requires strict stereocontrol. Using (S)-2-amino-4-bromobutyric acid hydrobromide as a precursor allows for the direct synthesis of S-2-aminobutyramide via catalytic hydrogenation and aminolysis, preserving the essential (S)-configuration. Substituting with racemic (±)-2-amino-4-bromobutyric acid hydrobromide yields a racemic intermediate, which necessitates a subsequent chiral resolution step. This resolution not only adds complexity but inherently caps the maximum theoretical yield of the desired enantiomer at 50%, making the racemate economically unviable for API production[1].

Evidence DimensionYield of enantiopure (S)-API intermediate
Target Compound Data(S)-2-amino-4-bromobutyric acid HBr (Direct conversion to (S)-enantiomer)
Comparator Or BaselineRacemic (±)-2-amino-4-bromobutyric acid HBr (Requires chiral resolution, >50% product loss)
Quantified DifferenceAvoidance of >50% yield loss associated with downstream chiral resolution
ConditionsSynthesis of S-2-aminobutyramide (Levetiracetam intermediate)

Procuring the enantiopure (S)-form is critical for pharmaceutical manufacturers to maximize yield and avoid expensive downstream chiral separations.

Leaving Group Reactivity: Bromide vs. Chloride

For syntheses involving delicate substrates or soft nucleophiles (such as phosphinates in bialaphos biosynthesis studies), the reactivity of the C4 halide is paramount. The carbon-bromide bond in (S)-2-amino-4-bromobutyric acid hydrobromide has a lower bond dissociation energy compared to the carbon-chloride bond in the corresponding chloro analog. This allows the bromide to be displaced under significantly milder conditions and at lower temperatures, resulting in higher conversion rates and minimizing the risk of thermal degradation or unwanted side reactions that can occur when forcing the less reactive chloride to react [1].

Evidence DimensionNucleophilic displacement efficiency
Target Compound Data(S)-2-amino-4-bromobutyric acid HBr (High reactivity, mild conditions)
Comparator Or Baseline(S)-2-amino-4-chlorobutyric acid hydrochloride (Lower reactivity, requires harsher conditions)
Quantified DifferenceSuperior leaving group ability enables milder reaction conditions
ConditionsNucleophilic substitution with soft nucleophiles (e.g., selenides, phosphinates)

Higher reactivity under milder conditions ensures better yields and prevents the degradation of sensitive intermediates during complex syntheses.

Synthesis of Metalloaminoacids

Ideal as a direct electrophilic precursor for the production of L-selenomethionine, telluromethionine (TeMet), and 34S-enriched methionine via one-step nucleophilic substitution .

Pharmaceutical API Manufacturing

Serves as a critical chiral intermediate for the synthesis of S-2-aminobutyramide, which is subsequently used to manufacture the antiepileptic drug Levetiracetam, ensuring strict stereochemical fidelity [1].

Peptidomimetic and Unnatural Amino Acid Development

Used as a foundational building block for synthesizing cyclic amino acids (like azetidine-2-carboxylic acid derivatives under controlled basic conditions) and other non-proteinogenic amino acids for drug discovery.

Biosynthetic Pathway Probing

Utilized in the synthesis of substrates (e.g., phosphinothricin derivatives) for studying enzymatic mechanisms, such as P-methylation in the bialaphos biosynthetic pathway.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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